(S)-tert-butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate (S)-tert-butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17549934
InChI: InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-4-5-11(10-18)17-12-9-15-6-7-16-12/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,16,17)/t11-/m0/s1
SMILES:
Molecular Formula: C14H22N4O2
Molecular Weight: 278.35 g/mol

(S)-tert-butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC17549934

Molecular Formula: C14H22N4O2

Molecular Weight: 278.35 g/mol

* For research use only. Not for human or veterinary use.

(S)-tert-butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate -

Specification

Molecular Formula C14H22N4O2
Molecular Weight 278.35 g/mol
IUPAC Name tert-butyl (3S)-3-(pyrazin-2-ylamino)piperidine-1-carboxylate
Standard InChI InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-4-5-11(10-18)17-12-9-15-6-7-16-12/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,16,17)/t11-/m0/s1
Standard InChI Key QXJMTEKBJKYFBI-NSHDSACASA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC2=NC=CN=C2
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC=CN=C2

Introduction

(S)-tert-butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate is an organic compound belonging to the piperidine derivatives category. It features a piperidine ring, a tert-butyl ester, and a pyrazine moiety, contributing to its unique properties and applications in medicinal chemistry. This compound is particularly noted for its potential biological activities and structural complexity, making it a valuable intermediate in pharmaceutical research.

Synthesis

The synthesis of (S)-tert-butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate typically involves several steps, including the reaction of appropriate starting materials in a solvent, followed by heating under reflux. The progress of the reaction is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the mixture is cooled, filtered, and concentrated to yield the target compound as a solid or oil.

Biological Activities and Potential Applications

Compounds with similar structures to (S)-tert-butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate often exhibit activity against certain biological pathways, including those involved in inflammation or cancer progression. The pyrazine moiety may facilitate binding to receptors or enzymes due to its electron-withdrawing nature, enhancing the compound's pharmacological effects.

Chemical Reactions

(S)-tert-butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate can undergo various chemical reactions, such as hydrolysis and reduction. Hydrolysis may require heating in aqueous acidic solutions, while reduction typically involves milder conditions to prevent over-reduction.

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